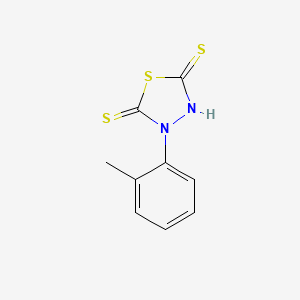

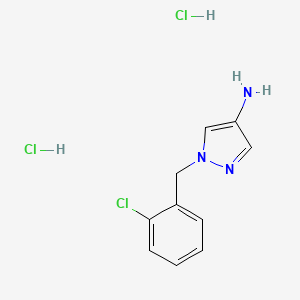

3-(2-Methylphenyl)-5-sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of compounds related to 3-(2-Methylphenyl)-5-sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-thione has been a subject of interest in various studies. For instance, the crystal structure of a similar compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, was determined using X-ray crystallography. This compound crystallizes in the orthorhombic system and features significant molecular forces such as S⋯O close contact, through-conjugation, and NH⋯N hydrogen bonds, which contribute to the stability of the molecular structure .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves regioselective methods. For example, a regioselective synthesis approach was used to create novel 3-sulfanyl-5H-naphtho[2,3-e][1,3,4]triazino[3,4-b][1,3,4]thiadiazole-6,11-dione derivatives. This process entailed the condensation of specific bromo-hydroxynaphthalene-dione with amino-triazole-dithiol in DMF, followed by further reactions with various halides to yield corresponding thioethers . Although not the exact compound , this demonstrates the type of synthetic routes that might be employed for related thiadiazole compounds.

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives is influenced by their tautomeric nature. For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole (mmtd), which is closely related to the compound of interest, is typically considered as a thione tautomer. However, it undergoes electrophilic substitution at the thiol moiety, as evidenced by its reaction with Cl3−nFnCSCI compounds to yield perhalomethyldithio thiadiazole derivatives . This indicates that the sulfur atom in the thiadiazole ring can be a site for chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are characterized using various spectroscopic and theoretical methods. The study on trihalomethyl sulphenyl derivatives of 5-methyl-1,3,4-thiadiazole-2-thiol involved characterization by X-ray crystal diffraction, mass spectrometry, IR and Raman spectroscopy, and density functional theory calculations. These methods provide insights into the electronic structure, bonding, and potential applications of the compounds .

Applications De Recherche Scientifique

Heterocyclic Scaffolds in Medicinal Chemistry

Thiazolidinediones and Thiadiazole Derivatives : These compounds are recognized for their versatile pharmacophoric properties, enabling a wide range of biological activities such as antimicrobial, anticancer, and antidiabetic effects. The structural modification of these scaffolds, particularly at N-3 and C-5 positions, plays a crucial role in enhancing their therapeutic potential. The synthesis methodologies for these derivatives offer pathways to develop novel drug molecules aimed at treating life-threatening ailments (Singh et al., 2022).

Pharmacological Potential of Thiadiazole Derivatives

Antimicrobial and Anticancer Applications : The review of thiadiazole derivatives underscores their significant antimicrobial and anticancer activities. These compounds, through various mechanisms of action, provide a structural basis for the design of new therapeutic agents. The combination of thiadiazole or oxadiazole core with different heterocycles has demonstrated a synergistic effect in enhancing pharmacological activities, highlighting the importance of these scaffolds in drug development (Lelyukh, 2019).

Propriétés

IUPAC Name |

3-(2-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S3/c1-6-4-2-3-5-7(6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDJFGGJAKYVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=S)SC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

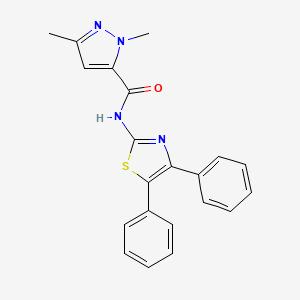

![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518178.png)

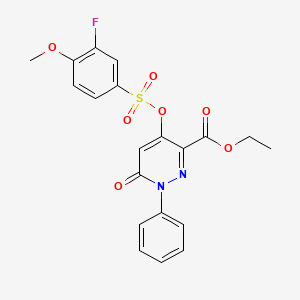

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)

![Imidazo[1,2-a]pyridin-7-ol HCl](/img/structure/B2518187.png)

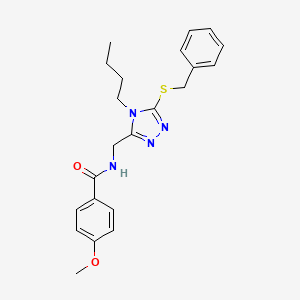

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)

![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)